Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate is a synthetic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate typically involves the condensation of 4-phenoxybenzoic acid with 3-amino-2-carboxybenzo[b]thiophene under specific reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents such as halogens or nitrating agents.
Scientific Research Applications
Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate has significant applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in inflammation and cancer progression . The compound’s ability to modulate estrogen receptors also contributes to its therapeutic potential .
Comparison with Similar Compounds
Methyl 3-(4-phenoxybenzamido)benzo[b]thiophene-2-carboxylate can be compared with other benzo[b]thiophene derivatives such as:
Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.
Zileuton: An inhibitor of 5-lipoxygenase used for asthma treatment.
Sertaconazole: An antifungal agent inhibiting ergosterol synthesis.
These compounds share similar structural features but differ in their specific biological activities and therapeutic applications, highlighting the unique properties of this compound .
Properties
IUPAC Name |
methyl 3-[(4-phenoxybenzoyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-23(26)21-20(18-9-5-6-10-19(18)29-21)24-22(25)15-11-13-17(14-12-15)28-16-7-3-2-4-8-16/h2-14H,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWWBKIIVIUERW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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